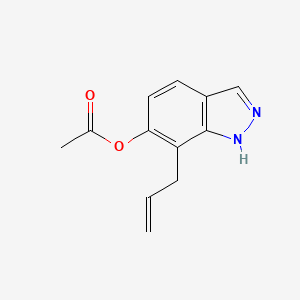

(7-prop-2-enyl-1H-indazol-6-yl) acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

(7-prop-2-enyl-1H-indazol-6-yl) acetate |

InChI |

InChI=1S/C12H12N2O2/c1-3-4-10-11(16-8(2)15)6-5-9-7-13-14-12(9)10/h3,5-7H,1,4H2,2H3,(H,13,14) |

InChI Key |

RTVIVWWQMLSPNU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C2=C(C=C1)C=NN2)CC=C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of (7-prop-2-enyl-1H-indazol-6-yl) acetate (B1210297)

A retrosynthetic analysis of (7-prop-2-enyl-1H-indazol-6-yl) acetate provides a logical roadmap for its synthesis. The primary disconnections involve the functional groups attached to the indazole core. The acetate group at the C6 position can be retrosynthetically disconnected via an esterification reaction, leading to the precursor 6-hydroxy-7-prop-2-enyl-1H-indazole (I) . This simplifies the target to the installation of the hydroxyl and prop-2-enyl groups.

The prop-2-enyl group at the C7 position can be envisioned as being introduced through a palladium-catalyzed cross-coupling reaction. This suggests a disconnection to a C7-functionalized indazole, such as 7-halo-6-hydroxy-1H-indazole (II) , and an appropriate allylating agent. Alternatively, a Claisen rearrangement of a 7-allyloxy-1H-indazole intermediate could also lead to the desired C7-allyl product.

Strategies for Indazole Core Construction in this compound Synthesis

The formation of the indazole nucleus is a pivotal step in the synthesis of this compound. Various methods have been developed for this purpose, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches.

Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition) for Indazole Ring Formation

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, offer a powerful and convergent approach to the indazole skeleton. In this strategy, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. For the synthesis of indazoles, the reaction of a diazo compound with an aryne is a common method. The in-situ generation of a substituted benzyne (B1209423) from an ortho-silylaryl triflate, followed by its reaction with a diazo compound, can lead to the formation of the indazole ring. The regioselectivity of this reaction is influenced by the nature and position of the substituents on both the aryne and the diazo compound.

Another approach involves the reaction of nitrile imines with benzynes, which can also afford substituted indazoles. These methods provide a versatile entry to the indazole core, with the potential for introducing substituents at various positions.

Transition Metal-Catalyzed Approaches to the Indazole Nucleus

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception. Palladium- and copper-catalyzed reactions are frequently employed for the construction of the indazole ring. One common strategy involves the intramolecular C-H amination of aryl hydrazones. For instance, an appropriately substituted o-haloaryl hydrazone can undergo a palladium-catalyzed intramolecular cyclization to form the indazole N-N bond.

Rhodium and copper co-catalyzed systems have also been developed for the sequential C-H bond activation and intramolecular annulation of benzimidates with nitrosobenzenes to yield 1H-indazoles. These methods often exhibit high functional group tolerance and can provide access to complex indazole derivatives.

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indazoles to develop more environmentally benign processes. This includes the use of greener solvents, such as water or ethanol (B145695), and the development of catalyst-free or metal-free reactions. Microwave-assisted organic synthesis is another green technique that can accelerate reaction rates and improve yields in indazole synthesis. For example, the synthesis of 1-H-indazoles has been achieved through a grinding protocol using ammonium (B1175870) chloride in ethanol, which represents a milder and more eco-friendly approach.

One-Pot Synthetic Protocols for Indazole Derivatives

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by reducing the number of workup and purification steps. Several one-pot procedures for the synthesis of substituted indazoles have been reported. These often involve a cascade of reactions, such as a condensation followed by a cyclization, in a single reaction vessel. For example, a copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles has been developed, which provides the desired products in good yields. Such strategies are highly valuable for the rapid generation of libraries of indazole derivatives for biological screening.

Introduction and Functionalization of the Prop-2-enyl Group at the C7 Position

The introduction of the prop-2-enyl (allyl) group at the C7 position of the indazole ring is a key step in the synthesis of the target molecule. Direct C-H allylation at the C7 position of an indazole is challenging due to the generally lower reactivity of this position compared to others on the indazole nucleus.

A more common and reliable approach involves the use of a pre-functionalized indazole, typically a 7-haloindazole. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are well-established methods for forming carbon-carbon bonds. In this context, a 7-bromo- or 7-iodo-1H-indazole could be reacted with an allylboronic acid or an allyltin (B8295985) reagent in the presence of a palladium catalyst to introduce the prop-2-enyl group.

Acetate Moiety Introduction and Modification at the C6 Position

The introduction of an acetate group at the C6 position of the indazole ring is a key synthetic step in the preparation of this compound. This transformation typically proceeds through the acetylation of the corresponding precursor, 7-prop-2-enyl-1H-indazol-6-ol.

Synthesis of the 7-prop-2-enyl-1H-indazol-6-ol Precursor:

The synthesis of the 7-allyl-1H-indazol-6-ol precursor is not directly reported in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the functionalization of the indazole core. A common strategy involves the use of a pre-functionalized benzene (B151609) ring that is then cyclized to form the indazole system. Alternatively, direct functionalization of the indazole scaffold at the C7 position can be achieved. For instance, a regioselective bromination at the C7 position of a 4-substituted 1H-indazole has been demonstrated, which can then undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group. nih.gov A similar strategy could potentially be adapted for the introduction of an allyl group.

A potential synthetic pathway could commence with a suitably protected 6-hydroxy-7-nitro-1H-indazole. The nitro group could then be reduced to an amine, followed by a Sandmeyer reaction to introduce a halide (e.g., iodide). Subsequent palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling with an appropriate allylating agent (e.g., allyltributyltin or allylboronic acid), would install the prop-2-enyl group at the C7 position. Finally, deprotection of the hydroxyl group would yield the desired 7-prop-2-enyl-1H-indazol-6-ol intermediate.

Acetylation Reaction:

Once the 7-prop-2-enyl-1H-indazol-6-ol is obtained, the acetate moiety can be readily introduced through standard acetylation procedures. This typically involves the reaction of the phenol (B47542) with an acetylating agent in the presence of a base.

| Acetylating Agent | Base | Solvent | Typical Conditions |

| Acetic anhydride | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room temperature |

| Acetyl chloride | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 °C to room temperature |

The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product, this compound.

Modification of the Acetate Moiety:

The acetate group at the C6 position can be further modified to explore structure-activity relationships. For example, hydrolysis of the acetate ester under basic conditions (e.g., using sodium hydroxide (B78521) in methanol/water) would regenerate the 7-prop-2-enyl-1H-indazol-6-ol. This phenol can then be reacted with a variety of acyl chlorides or anhydrides to introduce different ester functionalities, or with alkyl halides to form ether analogues.

Stereoselective Synthesis Approaches for this compound and its Enantiomers

The prop-2-enyl group in this compound does not create a stereocenter unless it is further functionalized. However, if the synthesis is adapted to introduce a chiral substituent at the allylic position, or if other chiral centers are present in the molecule, stereoselective synthesis becomes a critical consideration.

While the stereoselective synthesis of this compound itself has not been detailed in the available literature, insights can be drawn from related stereoselective transformations on the indazole scaffold. For example, a highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles using copper hydride catalysis has been reported to efficiently prepare C3-allyl 1H-indazoles with quaternary stereocenters in high enantioselectivity. acs.orgmit.educhemrxiv.orgsci-hub.se This methodology, although at a different position, highlights the potential for developing enantioselective methods for the functionalization of indazoles.

Potential Stereoselective Strategies:

Chiral Auxiliaries: A chiral auxiliary could be attached to the indazole nitrogen or another functional group to direct the stereoselective introduction of the prop-2-enyl group or another chiral moiety.

Chiral Catalysis: The use of a chiral catalyst, for instance in a cross-coupling reaction to introduce the allyl group, could induce enantioselectivity.

Enzymatic Resolution: A racemic mixture of a chiral precursor could be resolved using enzymes that selectively react with one enantiomer.

Chiral Chromatography: The enantiomers of a racemic mixture can be separated using chiral stationary phases in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). The separation of various chiral azole compounds has been successfully demonstrated using different chiral stationary phases and elution modes. researchgate.netmdpi.com

The development of a stereoselective synthesis for a chiral analogue of this compound would be a valuable endeavor for investigating the stereochemical requirements of its biological targets.

Development of Analogues of this compound for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR) of this compound, a series of analogues can be synthesized by systematically modifying different parts of the molecule. The goal of SAR studies is to identify the key structural features responsible for the biological activity and to optimize properties such as potency, selectivity, and pharmacokinetic profile.

Modifications at the C6 Position:

As discussed in section 2.4, the acetate group at the C6 position is a prime site for modification.

| Modification | Rationale |

| Varying the ester group | To probe the influence of steric bulk, electronics, and lipophilicity. Examples include replacing acetate with propionate, butyrate, or benzoate (B1203000) esters. |

| Conversion to ethers | To investigate the importance of the carbonyl group of the ester. Examples include methyl, ethyl, or benzyl (B1604629) ethers. |

| Introduction of amides or sulfonamides | To explore different hydrogen bonding capabilities and electronic properties. |

Modifications at the C7 Position:

The prop-2-enyl group at the C7 position can also be systematically altered.

| Modification | Rationale |

| Saturation of the double bond | To determine the importance of the alkene functionality. This would yield the 7-propyl analogue. |

| Isomerization of the double bond | To investigate the effect of the double bond position (e.g., prop-1-enyl). |

| Introduction of different alkyl or aryl groups | To explore the impact of size, shape, and electronics at this position. This can be achieved via cross-coupling reactions with a 7-halo-indazole precursor. |

Modifications of the Indazole Core:

The indazole scaffold itself can be modified to understand the importance of the core structure.

| Modification | Rationale |

| Substitution at other positions | Introduction of substituents (e.g., halogens, alkyl, or alkoxy groups) at other available positions on the benzene ring (C3, C4, C5) to probe their effect on activity. |

| Isomeric relocation of substituents | Moving the prop-2-enyl and acetate groups to other positions on the indazole ring to assess the positional requirements for activity. |

The synthesis and biological evaluation of these analogues would provide valuable data for constructing a comprehensive SAR model for this class of compounds. Such studies are crucial for the rational design of more potent and selective therapeutic agents. nih.gov

Computational Chemistry and Theoretical Investigations

Electronic Structure and Reactivity Analysis of (7-prop-2-enyl-1H-indazol-6-yl) acetate (B1210297)

A formal analysis of the electronic structure and reactivity for (7-prop-2-enyl-1H-indazol-6-yl) acetate has not been published. Such an investigation would typically involve quantum mechanical calculations to determine properties like molecular orbital energies (HOMO-LUMO gap), electrostatic potential surfaces, and partial atomic charges. This information is crucial for predicting the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. Without dedicated studies, these electronic characteristics remain speculative.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating reaction mechanisms at an atomic level. For this compound, these methods could be used to model its synthesis, degradation pathways, or metabolic transformations. Such calculations would involve locating transition states and calculating activation energies. At present, no such theoretical studies detailing the reaction mechanisms involving this specific acetate derivative have been reported in the literature.

Molecular Dynamics Simulations for Ligand-Target System Modeling

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of a ligand within the binding site of a biological target, such as a protein or enzyme. While MD simulations have been employed for other acetate-containing compounds to explore their interaction with various biological systems, there are no published MD simulation studies featuring this compound as the ligand. Such a study would provide insights into the stability of the ligand-protein complex, key intermolecular interactions, and the thermodynamic parameters of binding.

Chemoinformatics and Virtual Screening for Structural Exploration

Chemoinformatics tools and virtual screening techniques are often used to explore the chemical space around a particular scaffold and to identify potential biological targets. While indazole derivatives are a common feature in medicinal chemistry and have been the subject of virtual screening campaigns, specific screening studies centered on the this compound structure are not documented. These approaches could be used to identify proteins to which this compound might bind, but this has yet to be undertaken or published.

Molecular Interactions and Biological Mechanism of Action Studies in Vitro and in Silico

Molecular Docking and Protein-Ligand Interaction Fingerprint Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is widely used in drug design to understand how ligands interact with their protein targets at the molecular level. researchgate.netnih.gov For indazole derivatives, docking studies have been instrumental in identifying key binding interactions and in rationalizing their structure-activity relationships (SAR). nih.govderpharmachemica.com

Protein-Ligand Interaction Fingerprints (PLIFs) are a method to summarize the interactions between a protein and a ligand as a bit string. mdpi.comcresset-group.comnih.gov Each bit in the fingerprint represents a specific type of interaction (e.g., hydrogen bond, hydrophobic contact, salt bridge) with a particular amino acid residue in the binding site. cresset-group.com PLIFs are useful for comparing the binding modes of different ligands and for clustering compounds based on their interaction patterns. mdpi.comcresset-group.com

Docking studies of various indazole derivatives into the active sites of different proteins, particularly kinases, have revealed common interaction patterns. The indazole scaffold often acts as a hinge-binder, forming hydrogen bonds with backbone atoms in the hinge region of the kinase ATP-binding site. nih.govnih.gov

Based on studies of analogous compounds, key amino acid residues that frequently interact with the indazole scaffold include:

Hinge Region Residues: The nitrogen atoms of the indazole ring are often involved in hydrogen bonding with the backbone amide and carbonyl groups of hinge residues such as Alanine and Glutamic acid. nih.gov

Hydrophobic Pocket Residues: Substituents on the indazole ring can form hydrophobic interactions with residues like Leucine, Valine, and Isoleucine, which line the ATP-binding pocket. mdpi.comnih.gov

Gatekeeper Residue: The "gatekeeper" residue, which is often a Threonine or Methionine, can influence the selectivity of inhibitors. Substituents on the indazole scaffold can be designed to interact favorably with the gatekeeper residue of the target kinase.

DFG Motif Residues: In kinases, interactions with residues in the DFG (Asp-Phe-Gly) motif can be important for stabilizing the inactive conformation of the enzyme.

For instance, in studies of indazole derivatives as Aurora kinase inhibitors, hydrogen bonds with residues like Glu211 and Ala213 in the hinge region were found to be crucial for activity. nih.gov Similarly, in docking studies with VEGFR-2, interactions with residues such as Cys919, Asp1046, and Glu885 have been observed.

Molecular docking programs can predict the binding mode of a ligand in a protein's active site and estimate the binding affinity, typically reported as a docking score in kcal/mol. derpharmachemica.combiotech-asia.org Lower (more negative) docking scores generally indicate a higher predicted binding affinity. biotech-asia.org

The predicted binding affinity of "(7-prop-2-enyl-1H-indazol-6-yl) acetate" would depend on the specific protein target. The prop-2-enyl group at C7 could potentially occupy a hydrophobic sub-pocket, while the acetate (B1210297) group at C6 might form hydrogen bonds or other polar interactions.

The following table summarizes representative predicted binding affinities for various indazole derivatives against different protein targets, as reported in the literature. This data provides a context for what might be expected for a novel indazole compound.

| Indazole Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference Study Context |

|---|---|---|---|

| Substituted Indazoles | VEGFR-2 (4AGD) | -6.88 to -6.99 | Designed as potent tyrosine kinase inhibitors. biotech-asia.org |

| Substituted Indazoles | VEGFR-2 (4AG8) | -6.70 to -7.39 | Showed significant binding affinity compared to the native ligand. biotech-asia.org |

| Indazole-matrine Derivatives | Various Cancer Cell Line Targets | Not specified, but SAR was established. | Designed as potential anticancer agents. researchgate.net |

| Indazole-based Compounds | Breast Cancer Aromatase Enzyme | -7.7 to -8.0 | Showed good binding affinities and interactions with key residues. derpharmachemica.com |

| Indazole Derivative (Bindarit) | K-Ras Receptor | -7.3 | In-silico analysis of therapeutic potential. nih.gov |

Investigations into Selectivity and Polypharmacology Mechanisms

Selectivity refers to the ability of a drug to interact with a specific target with high affinity, while having low affinity for other, unintended targets. For kinase inhibitors, selectivity is crucial for minimizing off-target effects. Computational methods can be used to predict the selectivity of indazole derivatives by docking them into the ATP-binding sites of a panel of different kinases and comparing the predicted binding affinities. nih.gov The structural differences in the ATP-binding sites, such as the identity of the gatekeeper residue, can be exploited to design selective inhibitors. nih.gov For example, some indazole derivatives have been designed to be selective for Aurora A or Aurora B kinases. nih.gov

Chemical Biology and Probe Development

Development of (7-prop-2-enyl-1H-indazol-6-yl) acetate (B1210297) as a Chemical Probe for Target Validation

There is currently no scientific literature available that describes the development or use of (7-prop-2-enyl-1H-indazol-6-yl) acetate as a chemical probe for target validation. The process of developing a chemical probe involves synthesizing a molecule that can selectively interact with a biological target, such as a protein, to study its function. This typically requires extensive research into the molecule's structure-activity relationship, selectivity, and mechanism of action. For this compound, this information is not present in the public domain.

Bioconjugation Strategies for Derivatization of this compound

Information regarding bioconjugation strategies specifically for this compound is not available. In principle, the allyl group on the indazole ring could serve as a handle for various bioconjugation reactions. For instance, it could potentially be functionalized through methods like thiol-ene "click" chemistry or hydrothiolation to attach reporter tags such as fluorophores, biotin, or affinity tags. These modifications are crucial for visualizing the probe's localization within cells or for isolating its binding partners. However, no studies have been published detailing such derivatization for this particular compound.

Application of this compound in Proteomic and Genomic Studies

There are no published reports on the application of this compound in proteomic or genomic studies. Chemical probes are valuable tools in these fields for identifying protein targets (target deconvolution) and for understanding the broader biological pathways a compound may affect. Techniques like activity-based protein profiling (ABPP) or chemical proteomics often rely on well-characterized probes to achieve their goals. The absence of data for this compound means its utility in these research areas is currently unknown.

Elucidation of Off-Target Interactions through Chemical Biology Approaches

The investigation of off-target interactions is a critical aspect of chemical probe development to ensure that the observed biological effects are due to the intended target engagement. Chemical biology approaches, such as chemoproteomics, are employed to identify these unintended binding partners. As there is no information on the primary target or biological activity of this compound, there are consequently no studies on its off-target profile.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways for (7-prop-2-enyl-1H-indazol-6-yl) acetate (B1210297) Analogues

The synthesis of indazole derivatives, including analogues of (7-prop-2-enyl-1H-indazol-6-yl) acetate, is an area ripe for innovation, with a significant push towards methodologies that are both efficient and environmentally conscious. benthamdirect.combohrium.com Future research will likely focus on the adoption of green chemistry principles to minimize the environmental footprint of synthetic processes. rsc.org

One promising direction is the development of catalyst-based approaches. This includes the use of transition-metal catalysts, as well as acid-base catalysis, to enhance the efficiency and selectivity of reactions leading to the indazole scaffold. benthamdirect.combohrium.com For instance, visible-light-induced reduction of ortho-carbonyl-substituted azobenzenes has emerged as a metal-free and environmentally benign method for synthesizing indazoles with high yields. rsc.org Another sustainable approach involves the use of natural and efficient catalysts, such as lemon peel powder, under ultrasound irradiation to afford good yields of 1H-indazoles. researchgate.net The use of milder acids like ammonium (B1175870) chloride in an ethanol (B145695) solvent also represents a greener and more efficient protocol. samipubco.com

Furthermore, the application of flow chemistry presents a versatile and scalable route for the synthesis of a wide range of indazoles. acs.org This technology offers increased safety, improved reproducibility, and the potential for rapid synthesis of multigram quantities of desired compounds on demand. acs.org The exploration of these and other sustainable synthetic strategies will be crucial for the efficient and responsible production of novel analogues of this compound for further investigation.

A comparative overview of traditional versus emerging synthetic approaches for indazole derivatives is presented in the table below.

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

| Catalysts | Often reliant on noble metals, harsh conditions. | Transition-metal, acid/base, natural catalysts, metal-free approaches. benthamdirect.combohrium.comrsc.orgresearchgate.net |

| Solvents | Use of volatile and hazardous organic solvents. | Greener solvents like ethanol, or solvent-free conditions. rsc.orgsamipubco.com |

| Energy Input | High temperatures, long reaction times. | Ultrasound irradiation, visible light, flow chemistry for enhanced efficiency. rsc.orgresearchgate.netacs.org |

| Byproducts | Can generate significant chemical waste. | Aims for higher atom economy and reduced byproduct formation. rsc.org |

| Scalability | Can be challenging and hazardous to scale up. | Flow chemistry offers safer and more reproducible scalability. acs.org |

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and by extension, research into compounds like this compound. nih.govnih.gov These computational tools can significantly accelerate the identification of novel drug candidates and optimize their properties. mdpi.com

The potential applications of AI and ML in the research of this compound are summarized below:

| Application Area | AI/ML Technique | Potential Impact |

| Lead Identification | Virtual Screening, Deep Learning | Rapidly identify analogues with high binding affinity to biological targets. elsevier.comyoutube.com |

| Lead Optimization | Generative AI, QSAR models | Design novel analogues with improved efficacy and safety profiles. elsevier.com |

| Property Prediction | Machine Learning | Predict ADME/Tox properties to prioritize promising candidates. elsevier.com |

| Synthesis Planning | Retrosynthesis Algorithms | Accelerate the planning of synthetic routes for novel compounds. elsevier.com |

Advanced Mechanistic Studies using High-Resolution Techniques

A deep understanding of the reaction mechanisms underlying the synthesis and biological activity of this compound is crucial for its future development. Advanced high-resolution techniques can provide unprecedented insights into the intricate details of chemical transformations and molecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy, in both solution and solid-state, is a powerful tool for characterizing the structure of intermediates and final products in a reaction. acs.orgnih.gov For instance, multinuclear NMR can be used to distinguish between different isomers of substituted indazoles. acs.orgnih.gov

Theoretical calculations, such as those based on Density Functional Theory (DFT), can complement experimental studies by providing a sound basis for observed reactivity and selectivity. nih.govnih.gov DFT calculations can be used to determine the relative stability of different isomers and to model the transition states of a reaction, thereby elucidating the reaction mechanism. nih.govnih.gov For example, DFT calculations have been used to reveal a radical chain mechanism in the iodine-mediated synthesis of 2H-indazoles. nih.gov Preliminary mechanistic investigations into the synthesis of 1H-indazoles have suggested a pathway involving an outer-sphere electron transfer mediated by Ag(I) oxidation. researchgate.net

By combining experimental techniques with theoretical calculations, researchers can gain a comprehensive understanding of the factors that govern the synthesis and reactivity of this compound and its analogues, paving the way for the development of more efficient and selective synthetic methods.

Design and Synthesis of Next-Generation Indazole Scaffolds based on this compound Insights

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly kinase inhibitors used in cancer therapy. nih.govrsc.orgresearchgate.net Insights gained from the study of this compound can serve as a springboard for the design and synthesis of next-generation indazole-based therapeutics with enhanced properties.

Structure-based drug design and fragment-based approaches are powerful strategies for developing novel kinase inhibitors. nih.govnih.gov By understanding the binding mode of this compound or its active metabolites within the active site of a target kinase, medicinal chemists can design new analogues with improved affinity and selectivity. This can involve the strategic modification of substituents on the indazole ring to optimize interactions with the target protein. mdpi.com

The development of next-generation kinase inhibitors is focused on overcoming the challenge of drug resistance, which often arises from mutations in the kinase domain. news-medical.net By designing inhibitors that can bind to different conformations of the kinase or that can overcome the effects of common resistance mutations, researchers can develop more durable and effective cancer therapies. nih.govdrugtargetreview.com The structural features of this compound could provide a valuable starting point for the design of such next-generation inhibitors. Furthermore, the exploration of diverse synthetic methodologies, including transition-metal-catalyzed C-H functionalization, can facilitate the creation of a wide array of novel indazole derivatives for biological evaluation. researchgate.netrsc.org

Potential for this compound as a Scaffold for Material Science or Catalysis Research

While the primary focus of indazole research has been in medicinal chemistry, the unique photophysical and electronic properties of this heterocyclic scaffold suggest potential applications in material science and catalysis. benthamdirect.com The exploration of these non-medical avenues could open up new and exciting research directions for this compound and its derivatives.

In material science, functionalized indazoles have been investigated for their potential use in organic light-emitting diodes (OLEDs). researchgate.net The ability to tune the electronic properties of the indazole scaffold through chemical modification could allow for the development of new materials with tailored optical and electronic characteristics for a variety of applications.

In the field of catalysis, the nitrogen atoms in the indazole ring can act as ligands for metal centers, suggesting that indazole derivatives could be used to create novel catalysts. The direct catalytic functionalization of the indazole scaffold itself is also an active area of research. researchgate.net The development of this compound-based catalysts could lead to new and efficient methods for a range of chemical transformations. The versatility of the indazole scaffold, with its potential for functionalization at multiple positions, makes it an attractive platform for the design of new materials and catalysts with unique properties and functionalities.

Q & A

Basic: What synthetic methodologies are recommended for preparing (7-prop-2-enyl-1H-indazol-6-yl) acetate?

Answer:

The synthesis of indazole derivatives like this compound typically involves:

- Nucleophilic substitution at the indazole C6 position using acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or DMAP catalysis) to introduce the acetate group .

- Allylation at the C7 position via Heck coupling or allyl bromide reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) and controlled temperatures (60–80°C) to minimize byproducts .

- Purification using column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or acetonitrile for high-purity isolates .

Key Considerations:

- Monitor reaction progress via TLC or HPLC to optimize yield (typically 50–70% for similar indazole derivatives) .

- Use anhydrous conditions to prevent hydrolysis of the acetate group .

Basic: How can spectroscopic techniques validate the structure of this compound?

Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR :

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₃H₁₃N₂O₂⁺ (calculated: 245.0926) .

- IR : Strong absorption at ~1740 cm⁻¹ (C=O stretch) and 1600–1650 cm⁻¹ (C=C vinyl) .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Answer:

Discrepancies in unit cell parameters or refinement statistics often arise from:

- Twinned crystals : Use SHELXL (TWIN/BASF commands) to model twinning and refine against high-resolution data (≤ 0.8 Å) .

- Disorder in the propenyl/acetyl groups : Apply PART/SUMP restraints in SHELXL to model partial occupancy .

- Validation tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and check R1/wR2 convergence (< 5% difference) .

Example Workflow:

Collect data at low temperature (100 K) to reduce thermal motion artifacts.

Refine using SHELXL-2018 with Hirshfeld rigid-bond restraints for the acetate group .

Validate final CIF with checkCIF (IUCr) to flag outliers in bond lengths/angles .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of this indazole derivative?

Answer:

SAR studies require:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonds between the indazole N1 and catalytic lysine residues .

- Mutagenesis assays : Replace the propenyl group with bulkier substituents (e.g., phenyl) to test steric effects on binding affinity .

- Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays, noting if the acetate group undergoes esterase-mediated hydrolysis .

Data Interpretation Tip:

- Compare IC₅₀ values against analogs (e.g., nitro-indazoles) to quantify electronic effects of the propenyl/acetyl substituents .

Advanced: How should researchers address contradictions in bioactivity data across studies?

Answer:

Conflicting results (e.g., variable IC₅₀ values) may stem from:

- Assay conditions : Standardize ATP concentrations (10 μM) and incubation times (1 hr) in kinase inhibition assays to minimize variability .

- Compound solubility : Use DMSO stock solutions (< 0.1% final concentration) and confirm solubility in PBS via nephelometry .

- Control experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate cell viability with MTT assays .

Case Study:

A 2021 study resolved discrepancies in presenteeism effects by employing longitudinal data collection (1-week vs. 1-year intervals) and bootstrapping for mediation analysis . Apply similar time-resolved assays for dynamic bioactivity profiling.

Advanced: What computational methods predict the stability of the acetate group under physiological conditions?

Answer:

- DFT calculations : Use Gaussian 16 at the B3LYP/6-31G* level to model hydrolysis transition states, focusing on ester bond cleavage energy barriers .

- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the propenyl group .

- pKa prediction : Employ MarvinSketch or ACD/Labs to estimate ester pKa (~13.5), indicating susceptibility to basic hydrolysis .

Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.